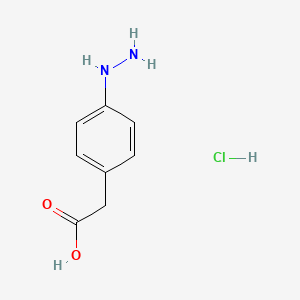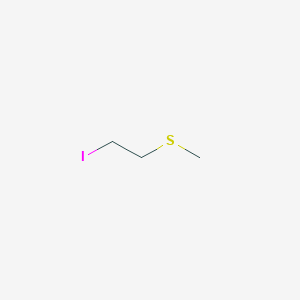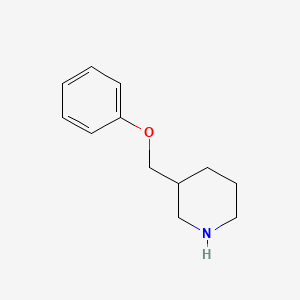
13C-ジクロロメタン
説明
Dichloromethane-13C (DCM-13C) is an isotopically labeled compound of the organic solvent dichloromethane (DCM). It is used in scientific research and has been shown to have a range of biochemical and physiological effects. It is a useful tool for studying the structure and dynamics of biological systems, as well as for probing the mechanism of action of drugs and other compounds.
科学的研究の応用
毒性学的研究
13C-ジクロロメタンは、毒性学的研究で頻繁に使用されます。米国環境保護庁(EPA)の統合リスク情報システム(IRIS)は、2011年11月にジクロロメタンの毒性学的レビューを更新しました 。レビューでは、動物における経口および吸入曝露研究の複数研究で観察された肝毒性など、潜在的な健康への影響が特定されました 。神経学的影響も、懸念される可能性のある分野として特定されました .
発がん性研究
13C-ジクロロメタンは、発がん性研究で使用されます。主に、雄雌B6C3F1マウスの2箇所(肝臓と肺)における発がん性(吸入曝露)と、雄B6C3F1マウスの1箇所(肝臓)における発がん性(飲料水曝露)の証拠に基づき、ヒトに対して発がん性がある可能性があると分類されました .
疫学研究
疫学研究では、13C-ジクロロメタンが頻繁に使用されます。利用可能な疫学研究(5つのコホート研究、13の症例対照研究、そのうち7つは血液系の癌に関するもの)のレビューは、特定の癌部位に焦点を当てています 。ジクロロメタン曝露との関連で、非ホジキンリンパ腫と多発性骨髄腫の発生リスクの上昇を示唆する結果がありました .
薬物動態モデリング
13C-ジクロロメタンは、薬物動態モデリングで使用されます。IRISによるジクロロメタンの評価には、更新された生理学に基づく薬物動態(PBPK)モデリングが含まれていました 。このモデリングは、6か月から80歳までのすべての個人の期待される分布に基づいて、ヒトの生理学的分布を考慮しました .
化学合成
13C-ジクロロメタンは、化学合成で使用されます。広く使用されている塩素化溶媒です .
産業用途
13C-ジクロロメタンは、幅広い産業用途があります。塗料剥がし剤や金属脱脂剤、食品産業での抽出溶媒(例:コーヒーのカフェイン除去)、製薬産業、セルローストリアセテートフィルムや繊維の製造に使用されてきました .
作用機序
Target of Action
Dichloromethane-13C, also known as Methylene-13C chloride, is an organochlorine compound . It primarily targets the central nervous system . The central nervous system plays a crucial role in the body as it controls most functions of the body and mind.
Mode of Action
It is known that dichloromethane-13c can be absorbed into the body via inhalation, ingestion, or skin contact . Once inside the body, it can cause various effects such as shortness of breath, cough, and skin rashes .
Biochemical Pathways
Dichloromethane-13C is involved in several biochemical pathways. It is used in the synthesis of calcium carbide (Ca 13 C 2), which is subsequently used to generate acetylene – a universal 13 C 2 unit for atom-economic organic transformations . This process is part of a versatile approach for 13 C 2-labeling of organic molecules .
Pharmacokinetics
The pharmacokinetics of Dichloromethane-13C involve absorption, distribution, metabolism, and elimination . The compound can be absorbed through the gastrointestinal tract and respiratory tract . Once absorbed, it is distributed throughout the body and metabolized via the CYP2E1 pathway and the GST pathway . The compound is then eliminated from the body . The ADME properties of Dichloromethane-13C impact its bioavailability, which is a critical factor in its effectiveness.
Result of Action
The molecular and cellular effects of Dichloromethane-13C’s action are diverse. Breathing in Dichloromethane-13C vapors can result in shortness of breath and cough . Ingestion can cause burns to the digestive tract . Skin contact with Dichloromethane-13C can cause a burning sensation, numbness, coldness, pain, and burns . Eye contact with Dichloromethane-13C vapor can cause irritation, and contact with the liquid may cause burns to the eye .
Action Environment
The action, efficacy, and stability of Dichloromethane-13C are influenced by environmental factors. Dichloromethane-13C is mainly released into the environment during its production and use . The general population may be exposed to Dichloromethane-13C by breathing in contaminated air . Safe limits are enforced to protect the employees; such levels are below those that are thought to cause harmful effects .
特性
IUPAC Name |
dichloro(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2/c2-1-3/h1H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWUJEATGCHHMB-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481158 | |
| Record name | Dichloromethane-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70110-03-1 | |
| Record name | Dichloromethane-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethane-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




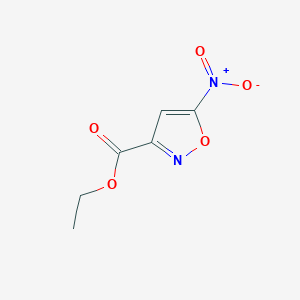

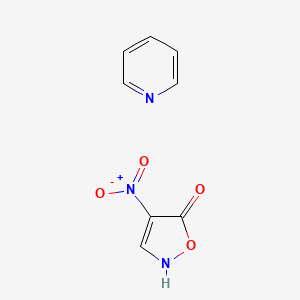
![2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene](/img/structure/B1610818.png)
![4-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1610819.png)


